molecular formula C16H15N3O3S B2434050 7-hydroxy-3-methyl-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 903338-38-5

7-hydroxy-3-methyl-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2434050
CAS No.: 903338-38-5
M. Wt: 329.37
InChI Key: MQFKSCXFNVIQTH-UHFFFAOYSA-N
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Description

7-hydroxy-3-methyl-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS No: 903338-38-5) is a high-value chemical building block and research compound with the molecular formula C16H15N3O3S and a molecular weight of 329.4 . This complex molecule features a fused thiazolopyrimidine core structure, a 7-hydroxy group, a 5-oxo moiety, and a phenethyl carboxamide side chain, making it a subject of interest in medicinal chemistry and drug discovery. The core thiazolopyrimidine scaffold is recognized for its significant pharmacological potential. Research into structurally similar compounds has identified them as key intermediates in the development of potent and selective inhibitors of phosphoinositide 3-kinase (PI3K) . PI3K is a critical target in oncology and inflammatory diseases, and compounds within this class are being investigated for the treatment of various conditions, including cancers, rheumatoid arthritis, and respiratory diseases . The specific substitution pattern on the thiazolopyrimidine core, particularly the 3-methyl group and the N-phenethyl carboxamide at position 6, is designed to explore structure-activity relationships (SAR) to optimize binding affinity, selectivity, and other drug-like properties. This compound is intended for research applications only, including use as a standard in analytical studies, a precursor in synthetic chemistry, and a candidate for biological screening in the development of novel therapeutic agents. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

7-hydroxy-3-methyl-5-oxo-N-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10-9-23-16-18-14(21)12(15(22)19(10)16)13(20)17-8-7-11-5-3-2-4-6-11/h2-6,9,21H,7-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFKSCXFNVIQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-methyl-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Hydroxyl Group (Position 7)

  • Esterification : The hydroxyl group can react with acyl chlorides or acid anhydrides to form esters.

  • Oxidation : Potential oxidation to a ketone under strong oxidizing agents (e.g., KMnO₄).

  • Elimination : Dehydration to form a double bond under acidic conditions (e.g., H₂SO₄).

Carboxamide Group

  • Hydrolysis : Conversion to carboxylic acid under acidic or basic conditions (e.g., HCl or NaOH).

  • Amidation : Reaction with nucleophiles (e.g., alcohols, amines) to form imides or substituted amides.

  • Peptide Coupling : Potential use in peptide synthesis via activation (e.g., HATU).

Thiazole-Pyrimidine Core

  • Alkylation : Substitution at nitrogen atoms (e.g., N-alkylation with alkyl halides).

  • Electrophilic Substitution : Possible at aromatic positions (e.g., bromination with NBS).

  • Reduction : Reduction of double bonds (e.g., catalytic hydrogenation).

Analytical and Reaction Monitoring

  • TLC and HPLC : Used to track reaction progress due to the compound’s polar functional groups.

  • NMR Spectroscopy : Key for structural confirmation (e.g., proton shifts for carboxamide NH, hydroxyl OH) .

  • Mass Spectrometry : Identifies molecular weight and fragmentation patterns (e.g., cleavage of the thiazolo-pyrimidine core) .

Limitations and Challenges

  • Stability : Hydroxyl and carboxamide groups may lead to degradation under harsh conditions.

  • Regioselectivity : Cyclization reactions require precise control to avoid side products .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant antimicrobial , anti-inflammatory , and antitumor activities.

Antimicrobial Activity

  • Minimum Inhibitory Concentration (MIC) : The compound has demonstrated an MIC as low as 0.21 μM against pathogens such as Pseudomonas aeruginosa and Escherichia coli.
  • Broad Spectrum Activity : It effectively inhibits the growth of various Gram-positive and Gram-negative bacteria, including Micrococcus luteus, Citrobacter freundii, and antifungal activity against Candida species.

Anti-inflammatory Activity

The anti-inflammatory effects are attributed to the compound's ability to inhibit key inflammatory mediators. It modulates biochemical pathways related to inflammation and oxidative stress.

Antitumor Activity

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against cervical adenocarcinoma (HeLa) cells while showing lower toxicity towards normal liver cells.
  • Mechanism of Action : It induces apoptosis and cell cycle arrest in cancer cells, making it a candidate for cancer therapy.

Data Table: Summary of Biological Activities

Activity Type Description
AntimicrobialMIC as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli
Broad spectrum activity against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibits expression of inflammatory mediators; modulates inflammation pathways
AntitumorSignificant cytotoxicity against HeLa cells; induces apoptosis and cell cycle arrest

Case Studies and Research Findings

Recent studies have highlighted several promising applications of this compound:

  • Antileishmanial Effects : Derivatives within the thiazolopyrimidine class have shown efficacy against leishmaniasis in vitro, indicating potential for development as antileishmanial agents.
  • Cytotoxicity Studies : Similar compounds have demonstrated high efficiency against various cancer cell lines while maintaining lower toxicity towards normal cells, emphasizing their therapeutic potential in oncology.
  • Combination Therapies : Research suggests that combining this compound with other therapeutic agents may enhance its efficacy against resistant strains of bacteria and cancer cells.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-methyl-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxy-3-methyl-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific structural features and the presence of both thiazole and pyrimidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

7-Hydroxy-3-methyl-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. We will also present relevant case studies and research findings that highlight its pharmacological potential.

Chemical Structure

The compound features a thiazolo-pyrimidine core structure, which is known for its diverse biological activities. The presence of functional groups such as the hydroxyl and carboxamide moieties contributes to its pharmacological profile.

Antimicrobial Properties

Recent studies have shown that derivatives of thiazolo[4,5-d]pyrimidines exhibit potent antimicrobial activity. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli . This suggests that the thiazolo-pyrimidine scaffold may enhance antibacterial efficacy.

CompoundMIC (μM)Target Organisms
7-Hydroxy-3-methyl...0.21Pseudomonas aeruginosa, E. coli

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays revealed that certain thiazolo-pyrimidine derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes. For example, one study reported IC50 values for COX-2 inhibition comparable to those of standard anti-inflammatory drugs like celecoxib .

CompoundIC50 (μM)COX Enzyme Inhibition
7-Hydroxy-3-methyl...0.04 ± 0.01COX-2

Anticancer Activity

The anticancer potential of thiazolo-pyrimidine derivatives has been explored in various cancer cell lines. For instance, compounds exhibiting cytotoxic effects on human cervical (HeLa) and lung (A549) carcinoma cells were identified using the MTT assay . The results indicated that these compounds could induce apoptosis in cancer cells, making them promising candidates for further development.

Cell LineConcentration (µM)Cytotoxic Effect
HeLa1, 5, 25Statistically significant at higher concentrations
A5491, 5, 25No significant effect observed

Case Studies

  • Antibacterial Activity : A study focused on synthesizing various thiazolo-pyrimidine derivatives found that certain modifications led to increased potency against bacterial strains resistant to conventional antibiotics .
  • Anti-inflammatory Mechanism : Research involving the evaluation of several derivatives showed promising results in reducing inflammation markers in animal models of arthritis . These findings suggest a mechanism involving the modulation of COX pathways.
  • Cytotoxicity Assessment : A series of experiments conducted on cancer cell lines highlighted the structure-activity relationship (SAR) where specific substitutions on the thiazolo-pyrimidine core enhanced cytotoxicity .

Q & A

Q. What experimental methods are recommended for determining the crystal structure of this compound, and how do substituents influence its lattice packing?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal structures. Key steps include:

  • Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMF/ethanol mixtures) to obtain high-quality crystals .
  • Data Collection : Employ MoKα radiation (λ = 0.71073 Å) at 296 K to capture reflections. Monitor parameters like unit cell dimensions (e.g., monoclinic system, space group P2₁/n) .
  • Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., C–H···O, N–H···S) to explain packing motifs. For example, the 2-phenylethyl group may induce π-π stacking, altering lattice stability .

Q. Table 1: Representative Crystal Data

ParameterValue (from )
Space groupP2₁/n
Unit cell dimensionsa = 7.536 Å, b = 18.178 Å, c = 16.973 Å
β angle94.465°
Z (molecules/unit cell)4
Density (g/cm³)1.417

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Key synthesis considerations:

  • Esterification : Start with ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate as a precursor. Use ethanol under reflux (78°C) for carboxylate activation .
  • Amidation : React with 2-phenylethylamine in anhydrous THF, using coupling agents like EDCI/HOBt to minimize side reactions .
  • Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from DCM/ether .

Critical Note : Monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane:EtOAc) and confirm purity via HPLC (>98%) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy vs. methyl groups) influence the compound’s conformational stability in solution and solid states?

Methodological Answer:

  • SC-XRD Analysis : Compare torsion angles (e.g., C2–S1–C9–N1) in derivatives. Electron-withdrawing groups (e.g., methoxy) increase planarity, stabilizing the thiazolo-pyrimidine core .
  • DFT Calculations : Compute optimized geometries (B3LYP/6-31G*) to correlate substituent electronegativity with dihedral angle deviations .
  • NMR Spectroscopy : Use <sup>13</sup>C NMR to detect deshielding effects (~165–170 ppm for carbonyl groups) influenced by substituent electronic effects .

Example : The 3-methyl group reduces steric hindrance compared to bulkier substituents, favoring a planar conformation essential for bioactivity .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. null activity) across structural analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., 4-methoxybenzyl vs. phenyl) and assay against standardized microbial strains (e.g., E. coli ATCC 25922) .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., logP, H-bond donors) correlating with activity. For example, hydrophilic groups may enhance membrane penetration in Gram-negative bacteria .
  • Control Experiments : Include positive controls (e.g., ciprofloxacin) and validate via dose-response curves (IC50 values) to rule out assay artifacts .

Q. What strategies are effective for analyzing intermolecular interactions in co-crystals or solvates of this compound?

Methodological Answer:

  • Hirshfeld Surface Analysis : Quantify interaction types (e.g., H···H, O···H contacts) using CrystalExplorer. For solvates, identify solvent-accessible voids (>10% void volume) .
  • Thermogravimetry (TGA) : Detect solvent loss events (e.g., DMF at ~150°C) to distinguish between co-crystals and solvates .
  • Powder XRD : Compare experimental patterns with simulated data (Mercury 4.3) to confirm phase purity post-solvent removal .

Q. How can researchers validate the compound’s stability under physiological conditions for in vitro studies?

Methodological Answer:

  • pH Stability Assays : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS; look for hydrolysis products (e.g., free carboxylic acid) .
  • Light Sensitivity Tests : Expose to UV (254 nm) and analyze photodegradation kinetics (λmax shifts in UV-Vis) .
  • Cyclic Voltammetry : Assess redox stability in simulated bodily fluids (e.g., -0.5 to +1.5 V vs. Ag/AgCl) to predict metabolic oxidation pathways .

Q. What advanced techniques are recommended for probing the compound’s binding mode with biological targets (e.g., enzymes)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) on a CM5 chip and measure binding kinetics (kon, koff) .
  • Molecular Docking (AutoDock Vina) : Dock the compound into crystal structures of targets (PDB ID: e.g., 3POZ) using flexible side-chain sampling .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpically vs. entropically driven interactions .

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